Phloem protein 2 is found in many angiosperms, with notable studies conducted on species such as Gossypium hirsutum (cotton), Cucumis sativus (cucumber), and Boehmeria nivea (ramie). In cotton, for instance, multiple phloem protein 2 genes have been identified, with varying lengths and molecular weights ranging from approximately 12.17 to 59.42 kilodaltons. The classification of phloem protein 2 is based on its structural characteristics and functional roles within the plant's vascular system, particularly its involvement in long-distance transport and stress responses .
The synthesis of phloem protein 2 occurs primarily in companion cells adjacent to the sieve elements of the phloem. The proteins are transported through plasmodesmata into sieve elements, where they can exert their functions. Various methods have been employed to study the synthesis and characteristics of phloem protein 2, including:
Phloem protein 2 typically exhibits a complex structure characterized by a carbohydrate-binding domain that allows it to interact with other molecules, such as carbohydrates displayed by pathogens. The molecular structure varies among species; for example, studies on cucumber have revealed that phloem protein 2 has a lectin-like structure that facilitates its role in plant defense .
Key structural data include:
Phloem protein 2 participates in several biochemical reactions within the plant. Notably:
These reactions are essential for maintaining plant health and facilitating communication between different parts of the plant.
The mechanism of action for phloem protein 2 primarily revolves around its role in signaling and defense:
Research indicates that specific isoforms of phloem protein 2 may play more significant roles under particular stress conditions, highlighting their adaptive functions .
Phloem protein 2 exhibits several notable physical and chemical properties:
These properties are crucial for understanding how phloem protein 2 functions within the complex environment of plant tissues .
Phloem protein 2 has several applications in scientific research:
Phloem Protein 2 (PP2) represents one of the most abundant and enigmatic protein families in the phloem sap of vascular plants. These proteins are integral components of the phloem-based defense (PBD) system, participating in long-distance signaling, stress responses, and structural maintenance of sieve elements. PP2 proteins exhibit lectin-like properties, enabling interactions with carbohydrates, RNAs, and other proteins, positioning them as versatile molecular players in plant adaptation.
Definition: PP2 proteins are dimeric, chitin-binding lectins primarily localized in sieve elements and companion cells. They constitute a major fraction of phloem exudates and are characterized by their ability to form disulfide-linked polymers with Phloem Protein 1 (PP1), creating structural P-protein filaments that seal wounded sieve tubes [4].
Structural Features:
Classification: PP2 proteins are classified into six phylogenetic subfamilies (I–VI). Subfamilies V and VI uniquely harbor F-box domains, implicating them in ubiquitin-mediated protein degradation pathways [1] [2].
Table 1: Structural Diversity of PP2 Proteins
Species | Domain Architecture | Molecular Mass (kDa) | Key Features |
---|---|---|---|
Cucumis sativus | Single PP2 domain | 17.8 (CmsLec17) | Chitin-binding, RNA interaction |
Arabidopsis | PP2 + F-box (Subfamily VI) | 20–25 | ABA signaling regulation |
Gossypium | Dual PP2 domains (e.g., GhPP2-33) | 12–59 | Salt stress responsiveness |
Boehmeria nivea | PP2 domain variants | 20–47 | Cytoplasmic localization |
Phylogenetic Distribution:
Evolutionary Mechanisms:
Table 2: Evolutionary Conservation of PP2 Genes in Plants
Plant Group | Representative Species | PP2 Gene Count | Primary Expansion Mechanism |
---|---|---|---|
Eudicots | Gossypium hirsutum | 47 | Allopolyploidization |
Monocots | Oryza sativa | 18 | Tandem duplication |
Basal Angiosperms | Amborella trichopoda | 12 | Dispersed duplication |
Gymnosperms | Picea abies | 9 | WGD |
Biotic Stress Defense
Abiotic Stress Responses
Systemic Signaling
PP2 proteins are components of the Core Stress Responsive Proteome (CSRP), ubiquitously present in roots, phloem sap, and leaves. They facilitate long-distance stress signaling:
Table 3: Stress-Regulated PP2 Genes and Functions
Gene | Species | Stress | Function | Regulation |
---|---|---|---|---|
GhPP2-33 | Gossypium hirsutum | Salt | Ion homeostasis, ROS scavenging | Upregulated (10x) |
AtPP2-B11 | Arabidopsis | Drought/ABA | SnRK2.3 degradation | Downregulated |
ShPP2-1 | Solanum habrochaites | Cold | Membrane integrity modulation | Negative regulator |
BnPP2-15 | Boehmeria nivea | Mechanical wounding | Phloem sealing | Promoter activation |
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